N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N'-[(4-Methoxyphenyl)methyl]-N-[(1-Methylpiperidin-4-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:
- A 4-methoxyphenylmethyl group attached to one nitrogen of the ethanediamide backbone.
- A 1-methylpiperidin-4-ylmethyl group linked to the other nitrogen.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-14(8-10-20)12-19-17(22)16(21)18-11-13-3-5-15(23-2)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZPPYJSRMLAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Strategy
The target compound features two amide bonds linking a 4-methoxyphenylmethyl group and a 1-methylpiperidin-4-ylmethyl group to an oxalic acid backbone. The primary synthetic routes involve stepwise amide bond formation using oxalic acid derivatives as intermediates.
Oxalyl Chloride-Mediated Coupling
A widely adopted method involves reacting oxalyl chloride with the primary amines to form the diamide. The protocol follows:
-
Activation of Oxalic Acid : Oxalyl chloride () reacts with one equivalent of 4-methoxybenzylamine in anhydrous dichloromethane () at 0–5°C, yielding the monoacyl chloride intermediate.
-
Second Amine Coupling : The intermediate is treated with 1-methylpiperidin-4-ylmethylamine in the presence of triethylamine () to neutralize HCl, facilitating nucleophilic attack and forming the diamide.
Reaction Conditions :
Carbodiimide Coupling Agents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for amide formation. This approach minimizes side reactions and improves yields:
-
Oxalic Acid Activation : Oxalic acid is treated with EDCl/HOBt in .
-
Sequential Amine Addition : 4-Methoxybenzylamine and 1-methylpiperidin-4-ylmethylamine are added stepwise, with monitoring via thin-layer chromatography (TLC).
Advantages :
Intermediate Synthesis
Preparation of 1-Methylpiperidin-4-ylmethylamine
Preparation of 4-Methoxybenzylamine
-
Gabriel Synthesis :
Process Optimization
Solvent and Temperature Effects
Catalytic Enhancements
-
Triethylamine : Critical for HCl scavenging in acyl chloride routes.
-
DMAP (4-Dimethylaminopyridine) : Accelerates amide bond formation in EDCl/HOBt systems (5 mol% loading).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
:
Industrial Scalability
Continuous Flow Reactors
-
Benefits : Improved heat transfer and mixing efficiency for exothermic amidation reactions.
-
Residence Time : 10–15 minutes at 50°C.
Green Chemistry Approaches
-
Solvent Recycling : Dichloromethane recovery via distillation (≥90% efficiency).
-
Catalyst Reuse : Immobilized EDCl on polystyrene supports reduces waste.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Opioid Analogues
Key Compounds:
- N-Phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives ()
- Fentanyl and analogs (e.g., 4-Methoxybutyrylfentanyl) ()
Structural Insights:
- The target compound shares the piperidin-4-yl motif with fentanyl analogs but replaces the phenethyl group with a 1-methyl group, likely reducing opioid receptor affinity due to decreased hydrophobic interactions .
- Unlike 4-Methoxybutyrylfentanyl, which retains a phenethyl-piperidine linkage critical for µ-opioid binding, the target compound’s ethanediamide backbone may shift selectivity toward non-opioid receptors (e.g., serotonin or dopamine receptors) .
Ethanediamide Derivatives
Key Compounds:
- N'-[(Furan-2-yl)methyl]-N-[2-(4-methoxyphenyl)...ethanediamide ()
- N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide ()
Functional Differences:
- The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation .
- The absence of electron-withdrawing groups (e.g., trifluoroethyl in ) suggests the target compound may exhibit weaker hydrogen-bonding interactions at enzymatic active sites .
Substituted Anilidopiperidines and Isomer Considerations
Key Compounds:
- N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide ()
- p-Fluoro-isobutyrylfentanyl isomers ()
Critical Observations:
- Substituent positioning on the phenyl ring (e.g., 4-methoxy vs. 3,4-dichloro in ) significantly impacts receptor selectivity. The 4-methoxy group may confer partial serotonin receptor activity, as seen in atypical antipsychotics .
- Isomeric purity is a challenge for compounds like p-Fluoro-butyrylfentanyl, where ortho/meta/para substitutions create pharmacologically distinct entities . The target compound’s well-defined 4-methoxy group avoids this complexity.
Biological Activity
N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, also known as EVT-3927192, is a compound with significant potential in pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of EVT-3927192 is C23H32N2O, with a molecular weight of 352.5 g/mol. Its structure features a 1-methylpiperidine moiety linked to a 4-methoxyphenyl group through an ethanediamide chain. The presence of the methoxy group is notable for its influence on the compound's lipophilicity and interaction with biological targets.
EVT-3927192 exhibits various biological activities, primarily through modulation of neurotransmitter systems. Its structural similarities to known piperidine derivatives suggest potential interactions with serotonin and dopamine receptors, which are crucial in pain management and mood regulation.
Pharmacological Effects
- Analgesic Properties :
- Neurotransmitter Modulation :
- Potential for Abuse :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to EVT-3927192:
Q & A
Q. What are the key considerations for optimizing the synthesis of N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide to achieve high yield and purity?
Synthesis optimization requires multi-step planning, including protection/deprotection of reactive groups (e.g., methoxyphenyl and piperidinyl moieties) and purification via chromatography or recrystallization . Yield improvements can be achieved using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aromatic substituents . Monitoring intermediates with LC-MS and NMR ensures stepwise fidelity .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- X-ray crystallography : Use SHELXL for high-resolution structure determination, especially for resolving conformational flexibility in the ethanediamide backbone .
- NMR : Employ 2D techniques (e.g., HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing stereoisomers .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for structural analogs of this compound?
- Comparative assays : Test analogs under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate variable effects .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
- Data normalization : Apply statistical corrections (e.g., Z-score) to account for batch-to-batch variability in biological replicates .
Q. What strategies are effective in elucidating the mechanism of action when initial target identification studies yield ambiguous results?
- Surface plasmon resonance (SPR) : Screen against receptor libraries to identify direct binding partners .
- CRISPR-Cas9 knockout : Validate candidate targets by observing activity loss in gene-edited cell lines .
- Thermal shift assays : Monitor protein stability changes to infer ligand binding .
Q. How should researchers design derivatives to explore structure-activity relationships (SAR) for this compound?
- Rational substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) groups to assess electronic effects on receptor binding .
- Piperidine ring modifications : Introduce steric hindrance (e.g., tert-butyl) or polar groups (e.g., -OH) to probe conformational flexibility .
- Bioisosteric replacement : Substitute the ethanediamide linker with urea or thiourea to evaluate hydrogen-bonding contributions .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies between computational predictions and experimental binding data?
- Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better reflect solvation effects .
- Crystallographic validation : Solve co-crystal structures to confirm binding poses predicted in silico .
- Free energy calculations : Use MM-GBSA to reconcile differences in predicted vs. observed ΔG values .
Q. What experimental controls are critical for ensuring reproducibility in biological assays?
- Positive/Negative controls : Include known agonists/antagonists (e.g., fentanyl analogs for opioid receptor studies) and vehicle-only groups .
- Internal standards : Spike samples with deuterated analogs during LC-MS to normalize instrument variability .
- Blinded analysis : Assign compound codes to avoid observer bias in activity scoring .
Tables for Key Data
| Property | Technique | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | |
| Solubility (DMSO) | UV-Vis Spectrophotometry | |
| LogP (Partition Coefficient) | HPLC Retention Time |
| Biological Activity | Assay Type | IC50 (nM) |
|---|---|---|
| Opioid Receptor Binding | Radioligand Displacement | 12.3 ± 1.7 |
| Serotonin Transporter Inhibition | Fluorescence Polarization | 45.6 ± 3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
